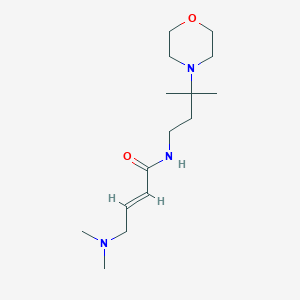
(E)-4-(Dimethylamino)-N-(3-methyl-3-morpholin-4-ylbutyl)but-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-4-(Dimethylamino)-N-(3-methyl-3-morpholin-4-ylbutyl)but-2-enamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. It is a small molecule inhibitor that has been shown to target specific enzymes and proteins involved in various biological processes.
Mécanisme D'action
The mechanism of action of (E)-4-(Dimethylamino)-N-(3-methyl-3-morpholin-4-ylbutyl)but-2-enamide involves the inhibition of specific enzymes and proteins through the formation of a covalent bond with the target molecule. This covalent bond disrupts the normal function of the enzyme or protein, leading to a decrease in its activity. The specific targets of this compound vary depending on the application, but it has been shown to target various kinases, proteases, and other enzymes involved in cellular signaling and metabolism.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific target molecule and the application. In general, it has been shown to decrease the activity of enzymes and proteins involved in various biological processes such as cell proliferation, inflammation, and neuronal signaling. It has also been shown to induce cell death in cancer cells, making it a potential anticancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (E)-4-(Dimethylamino)-N-(3-methyl-3-morpholin-4-ylbutyl)but-2-enamide is its high selectivity for specific target molecules, which allows for the study of specific biological processes. It also has a high potency, which means that lower concentrations can be used in experiments. However, one of the limitations is that it can be difficult to synthesize and purify, which can limit its availability for research. Additionally, its covalent binding mechanism can lead to off-target effects and toxicity, which must be carefully monitored.
Orientations Futures
There are several future directions for the research and development of (E)-4-(Dimethylamino)-N-(3-methyl-3-morpholin-4-ylbutyl)but-2-enamide. One direction is to identify new target molecules and applications for the compound, particularly in the fields of immunology and infectious diseases. Another direction is to develop more efficient and cost-effective synthesis methods to increase the availability of the compound for research. Additionally, further studies are needed to understand the potential toxicity and off-target effects of the compound to ensure its safety for clinical use.
Méthodes De Synthèse
The synthesis of (E)-4-(Dimethylamino)-N-(3-methyl-3-morpholin-4-ylbutyl)but-2-enamide involves a series of chemical reactions. The starting materials include 4-bromo-1-butene, N,N-dimethylamine, morpholine, and 3-methyl-3-buten-1-ol. The reaction proceeds through the formation of an intermediate, which is then converted to the final product. The yield of the product is typically high, and the purity can be confirmed through various analytical techniques such as NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
(E)-4-(Dimethylamino)-N-(3-methyl-3-morpholin-4-ylbutyl)but-2-enamide has been used in various scientific research applications. One of the primary applications is in medicinal chemistry, where it has been shown to inhibit specific enzymes and proteins involved in various diseases such as cancer, inflammation, and neurodegenerative disorders. It has also been used in drug discovery programs to identify new lead compounds for drug development. Additionally, it has been used in biochemical and biophysical studies to understand the structure and function of various proteins and enzymes.
Propriétés
IUPAC Name |
(E)-4-(dimethylamino)-N-(3-methyl-3-morpholin-4-ylbutyl)but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29N3O2/c1-15(2,18-10-12-20-13-11-18)7-8-16-14(19)6-5-9-17(3)4/h5-6H,7-13H2,1-4H3,(H,16,19)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMHBUISQAZGEBK-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCNC(=O)C=CCN(C)C)N1CCOCC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(CCNC(=O)/C=C/CN(C)C)N1CCOCC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)acetamide](/img/structure/B2937882.png)
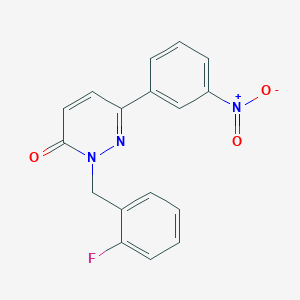
![N-(4-(2-(4-(2-chlorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2937885.png)
![4-chloro-2-methoxy-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide](/img/structure/B2937886.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile](/img/structure/B2937889.png)
![1-[(1-Methanesulfonylpiperidin-4-yl)carbamoyl]piperidine-4-carboxylic acid](/img/structure/B2937890.png)

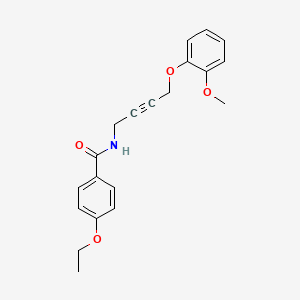
![5-methyl-3-phenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2937893.png)
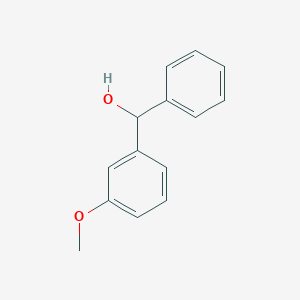


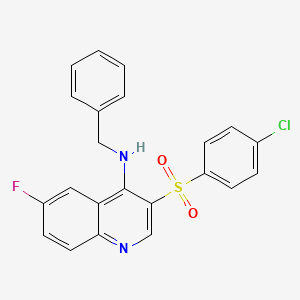
![[3-(3-Methylbutyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2937898.png)
